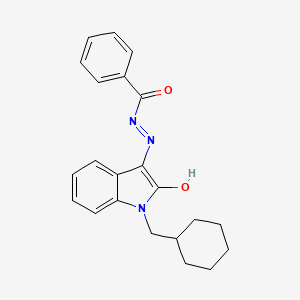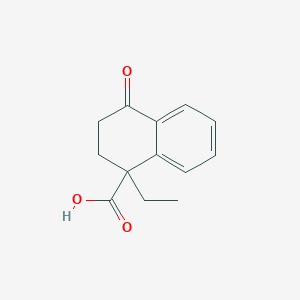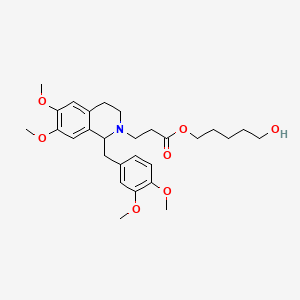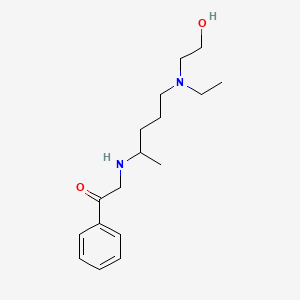
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a phenyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxyethylamine derivative, followed by its reaction with a suitable phenyl-containing compound under controlled conditions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and phenylacetyl chloride. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product .
化学反応の分析
Types of Reactions
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyethyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
科学的研究の応用
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-(7-Chloroquinolin-4-yl)-N-(5-(ethyl(2-hydroxyethyl)amino)pentan-2-yl)nitrous amide
- 3-Amino-4,4-dimethyl lithocholic acid derivatives
- N-Boc-ethanolamine
Uniqueness
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H28N2O2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]-1-phenylethanone |
InChI |
InChI=1S/C17H28N2O2/c1-3-19(12-13-20)11-7-8-15(2)18-14-17(21)16-9-5-4-6-10-16/h4-6,9-10,15,18,20H,3,7-8,11-14H2,1-2H3 |
InChIキー |
JVBFBQFGTVMYCB-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC(C)NCC(=O)C1=CC=CC=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


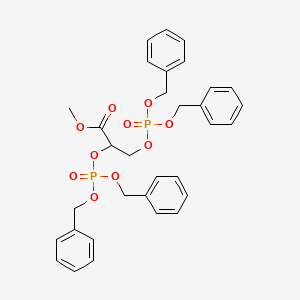
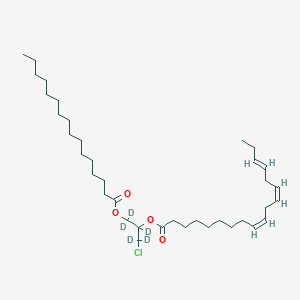
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)


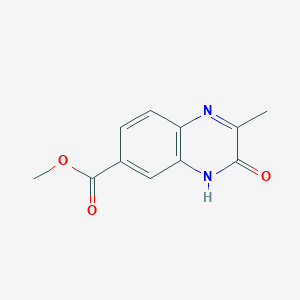
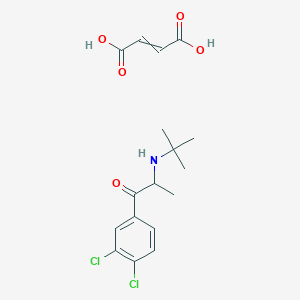
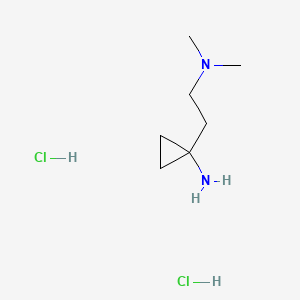
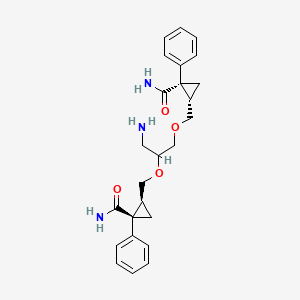

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
